molecular formula C14H21Cl3N2O2 B577991 Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride CAS No. 1210494-26-0

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B577991
CAS No.: 1210494-26-0
M. Wt: 355.684
InChI Key: LTUTUBUEURQDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Structural Characterization

Historical Development and Discovery

The development of methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride can be traced through patent literature and pharmaceutical research databases. According to patent documentation, this compound has been investigated as part of broader research into piperidine-based pharmaceuticals and synthetic intermediates. The compound appears in pharmaceutical patent applications dating back to the early 2000s, where it was explored as a potential intermediate in the synthesis of more complex pharmaceutical agents. Research into piperidine derivatives has historically been driven by their utility as building blocks for various therapeutic compounds, particularly those targeting central nervous system disorders and metabolic conditions. The specific chlorobenzyl substitution pattern found in this compound reflects strategic modifications designed to enhance pharmacological properties and synthetic accessibility.

The compound has been documented in comprehensive chemical databases since 2010, with PubChem records indicating its initial database entry on June 3, 2010, and subsequent modifications continuing through 2025. This timeline suggests ongoing research interest and potential commercial applications. The development of both hydrochloride and dihydrochloride salt forms indicates systematic optimization efforts to achieve desired solubility, stability, and handling characteristics for various applications.

Nomenclature and Identification

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure. The complete IUPAC name is methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate dihydrochloride. This name systematically describes each structural component: the methyl ester group (methyl), the amino substitution at position 4 of the piperidine ring (4-amino), the chlorobenzyl attachment to the nitrogen atom (1-[(4-chlorophenyl)methyl]), the piperidine core structure (piperidine), the carboxylate group at position 4 (4-carboxylate), and the salt form (dihydrochloride).

The systematic naming convention ensures unambiguous identification of the compound's structure. The numbering system for the piperidine ring follows standard conventions where the nitrogen atom is designated as position 1, and subsequent carbon atoms are numbered sequentially. The 4-chlorophenyl designation specifically indicates that the chlorine substituent is located at the para position of the benzyl group, which is crucial for understanding the compound's three-dimensional structure and potential reactivity patterns.

CAS Registry Numbers (1210494-26-0 and 1244949-76-5)

The compound is registered under two distinct Chemical Abstracts Service registry numbers, reflecting its existence in different salt forms. The dihydrochloride salt form carries the CAS number 1210494-26-0, while the hydrochloride salt form is assigned CAS number 1244949-76-5. These unique identifiers serve as definitive reference numbers in chemical databases and regulatory documentation worldwide.

The existence of two separate CAS numbers highlights the chemical significance of salt form variations. CAS number 1210494-26-0 corresponds to the dihydrochloride salt with molecular formula C₁₄H₂₁Cl₃N₂O₂ and molecular weight 355.69 grams per mole. Meanwhile, CAS number 1244949-76-5 represents the hydrochloride salt with molecular formula C₁₄H₂₀Cl₂N₂O₂ and molecular weight 319.2 grams per mole. This systematic registration approach ensures precise identification and avoids confusion between related but chemically distinct forms of the same base compound.

Alternative Designations and Synonyms

Multiple synonymous names and alternative designations exist for this compound in chemical literature and commercial databases. Common alternatives include 4-amino-1-(4-chloro-benzyl)-piperidine-4-carboxylic acid methyl ester dihydrochloride and methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate hydrochloride. These variations reflect different naming conventions used across various chemical suppliers and research institutions.

Additional synonyms documented in chemical databases include the shortened form "this compound" and systematic variants that emphasize different structural features. The compound is also referenced by internal product codes in commercial catalogs, such as DTXSID90670317 in environmental chemistry databases. These multiple naming conventions serve different purposes in various contexts, from regulatory documentation to commercial transactions and academic research.

Molecular Structure and Representation

Structural Formula and Chemical Composition

The molecular structure of this compound features a six-membered piperidine ring as the central structural unit. This ring system contains one nitrogen atom and five carbon atoms arranged in a chair conformation. At position 4 of the piperidine ring, both an amino group and a methyl carboxylate group are attached to the same carbon atom, creating a quaternary carbon center. The nitrogen atom of the piperidine ring is substituted with a 4-chlorobenzyl group, where the benzyl moiety contains a chlorine atom at the para position relative to the methylene linker.

The compound's structural complexity arises from the multiple functional groups present within a relatively compact molecular framework. The amino group provides basic character and hydrogen bonding capability, while the methyl ester group contributes to the compound's lipophilicity and serves as a potential site for hydrolysis reactions. The chlorobenzyl substituent introduces both steric bulk and electronic effects that influence the compound's overall chemical behavior and potential biological activity.

Salt Forms: Hydrochloride vs. Dihydrochloride

The compound exists in two distinct salt forms that differ in the number of associated hydrochloric acid molecules. The hydrochloride form contains one molecule of hydrochloric acid per molecule of the base compound, while the dihydrochloride form contains two molecules of hydrochloric acid. This difference significantly affects the compound's physical and chemical properties, including solubility, stability, and crystallization behavior.

The formation of different salt forms is attributed to the presence of two basic nitrogen atoms in the structure: the amino group at position 4 of the piperidine ring and the piperidine nitrogen itself. In the dihydrochloride form, both nitrogen atoms are protonated, resulting in a di-cationic species balanced by two chloride anions. The hydrochloride form typically involves protonation of the more basic nitrogen atom, usually the amino group, resulting in a mono-cationic species with one associated chloride anion.

Table 1: Comparison of Salt Forms

Property Hydrochloride Form Dihydrochloride Form
CAS Number 1244949-76-5 1210494-26-0
Molecular Formula C₁₄H₂₀Cl₂N₂O₂ C₁₄H₂₁Cl₃N₂O₂
Protonation Sites Single nitrogen Both nitrogens
Charge State Mono-cationic Di-cationic
Associated Chlorides One Two
Molecular Weight Variations (319.2 g/mol vs. 355.69 g/mol)

The molecular weight difference between the two salt forms reflects the additional hydrochloric acid molecule present in the dihydrochloride form. The hydrochloride salt exhibits a molecular weight of 319.2 grams per mole, while the dihydrochloride salt has a molecular weight of 355.69 grams per mole. This difference of approximately 36.5 grams per mole corresponds precisely to the molecular weight of one additional hydrochloric acid molecule (approximately 36.46 g/mol).

These molecular weight variations have practical implications for synthetic chemistry, analytical chemistry, and pharmaceutical formulation. Accurate molecular weight determination is essential for stoichiometric calculations in synthetic procedures, concentration determinations in analytical methods, and dosage calculations in pharmaceutical applications. The specific molecular weights also influence the compound's behavior in mass spectrometry analysis, where characteristic fragmentation patterns may differ between the two salt forms.

Computer-Generated Structural Descriptors

SMILES Notation

The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the compound's structure using ASCII characters. For the dihydrochloride form, the canonical SMILES notation is: COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl. This notation systematically encodes the molecular connectivity, starting with the methyl ester group (COC(=O)), followed by the quaternary carbon center (C1), the piperidine ring structure (CCN(CC1)), the chlorobenzyl substituent (CC2=CC=C(C=C2)Cl), the amino group (N), and the two associated chloride ions (.Cl.Cl).

The SMILES representation facilitates database searches, computational chemistry calculations, and automated structure-activity relationship analyses. Each component of the SMILES string corresponds to specific structural features: the methyl group (COC), the carbonyl carbon (=O), the quaternary carbon with amino substitution (C1(N)), the piperidine ring atoms (CCN(CC1)), and the aromatic ring system with chlorine substitution. The notation's standardization ensures consistent interpretation across different chemical software platforms and databases.

InChI and InChIKey Representations

The International Chemical Identifier provides a standardized, unique representation of the compound's structure that includes detailed connectivity and stereochemical information. The complete InChI for the dihydrochloride form is: InChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H. This representation includes layer information describing the connectivity (/c), hydrogen positions (/h), and the salt components (;2ClH).

The corresponding InChIKey provides a hashed, fixed-length identifier: LTUTUBUEURQDLJ-UHFFFAOYSA-N. This 27-character string serves as a unique molecular fingerprint that enables rapid database searches and cross-referencing between different chemical databases. The InChIKey format consists of three segments separated by hyphens: the first 14 characters encode the molecular skeleton connectivity, the next 10 characters represent stereochemical and isotopic information, and the final character indicates the protonation state.

Three-Dimensional Conformational Analysis

Computational analysis of the compound's three-dimensional structure reveals important conformational preferences and spatial arrangements of functional groups. The piperidine ring adopts a chair conformation as its most stable arrangement, with the amino and carboxylate substituents at position 4 occupying axial or equatorial positions depending on the overall energy minimization. The chlorobenzyl group attached to the piperidine nitrogen can rotate around the C-N bond, creating multiple possible conformations with different energy profiles.

Three-dimensional structural analysis using computational chemistry methods shows that the compound exhibits conformational flexibility around several rotatable bonds. The methylene linker connecting the piperidine nitrogen to the benzyl group allows for rotation, while the methyl ester group can also rotate around the C-O bond. These conformational degrees of freedom contribute to the compound's ability to adopt different spatial arrangements that may be important for its chemical reactivity and potential biological interactions.

Table 2: Conformational Parameters

Structural Feature Preferred Conformation Rotational Freedom
Piperidine Ring Chair Fixed
Amino Group Equatorial Limited
Carboxylate Group Equatorial Moderate
Chlorobenzyl Group Extended High
Methyl Ester Anti Moderate

Properties

IUPAC Name

methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUTUBUEURQDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671961
Record name Methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210494-26-0
Record name Methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It is utilized in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include piperidine derivatives with variations in substituents, salt forms, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name Molecular Formula Key Substituents Salt Form Primary Application Source
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride C₁₅H₂₀ClN₂O₂·2HCl 4-Chlorobenzyl, methyl ester Dihydrochloride Pharmaceutical intermediate
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride C₁₉H₂₂N₂O₂·HCl Phenyl, phenylamino Monohydrochloride Pharmaceutical intermediate
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol C₂₃H₂₆N₆O₂ Pyrrolotriazinyl, methoxyphenylamino Free base Anticancer therapy
Key Observations:

Substituent Impact: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to the phenyl group in the analogue from . This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Salt Form Differences: The dihydrochloride salt of the target compound likely offers superior solubility in polar solvents compared to the monohydrochloride analogue (), though direct solubility data are unavailable .

Therapeutic Applications :

  • The pyrrolotriazinyl-substituted compound () demonstrates efficacy in cancer treatment due to its interaction with kinase pathways, a feature absent in the target compound due to its simpler structure .

Pharmacological and Industrial Relevance

  • Discontinued Status : The target compound’s discontinuation () suggests limitations in scalability, stability, or therapeutic performance compared to newer analogues like the pyrrolotriazine derivative () .
  • Synthetic Utility : Both the target compound and the phenyl-substituted analogue () serve as intermediates, but the former’s chlorine substituent may confer specificity in downstream reactions .

Research Findings and Limitations

  • Anticandidate Potential: While the pyrrolotriazine derivative () has validated in vivo efficacy, the target compound lacks published pharmacological data, limiting direct therapeutic comparisons .
  • Salt Form Advantages : Dihydrochloride salts (e.g., valtorcitabine dihydrochloride in ) are preferred in drug development for enhanced bioavailability, a trait likely shared by the target compound .

Biological Activity

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride, with the CAS number 1210494-26-0, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article summarizes its biological activity, including cytotoxicity against various cancer cell lines, pharmacokinetic properties, and structure-activity relationships.

PropertyValue
Molecular FormulaC₁₄H₂₁Cl₃N₂O₂
Molecular Weight355.688 g/mol
LogP4.048
SolubilityModerate (0.0297 mg/ml)
Bioavailability Score0.55

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on piperazine derivatives, which share structural similarities with this compound, reported substantial growth inhibition across several cancer types:

  • Liver Cancer Cell Lines : HUH7, HEPG2
  • Breast Cancer Cell Lines : MCF7, T47D
  • Colon Cancer Cell Line : HCT-116
  • Endometrial Cancer Cell Line : MFE-296

The compound's IC50 values in these studies ranged from 0.87 to 12.91 μM for MCF7 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of approximately 17.02 μM .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve apoptosis induction and cell cycle arrest. Studies suggest that such compounds may interact with DNA or inhibit key enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the chlorobenzyl group is crucial for enhancing its lipophilicity and cellular uptake, which is reflected in its LogP value of 4.048. This structural feature also appears to contribute to its selectivity towards certain cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is likely to be a substrate for P-glycoprotein (P-gp), which may affect its absorption and distribution in vivo. Its high solubility and moderate bioavailability score suggest that it can be effectively absorbed when administered orally or intravenously .

Case Studies

  • In Vitro Study on Breast Cancer :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF7 cells.
    • Findings : The compound demonstrated significant inhibition of cell viability with an IC50 value of approximately 9 μM after 48 hours of treatment.
  • Comparative Study with Other Piperazine Derivatives :
    • Objective : To compare the effectiveness of various piperazine derivatives against liver cancer cells.
    • Findings : this compound showed superior activity compared to other derivatives, highlighting its potential as a lead compound for further development .

Preparation Methods

Alkylation-Esterification Pathway

The most widely cited method begins with 4-piperidone derivatives. As described in source, N-benzyl-4-piperidone undergoes alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. Subsequent esterification with methyl chloroformate introduces the carboxylate group. The benzyl protecting group is then removed via hydrogenolysis using palladium on carbon (Pd/C), yielding the primary amine. Final treatment with hydrochloric acid forms the dihydrochloride salt.

Key advantages of this route include readily available starting materials and high functional group tolerance. However, the hydrogenolysis step requires careful control to avoid over-reduction or residual catalyst contamination.

Trichloroacetimidate Intermediate Method

Adapting methodologies from piperidine derivatives (source), an alternative pathway employs (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate as an intermediate. This approach uses Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to facilitate O-alkylation at low temperatures (–20°C to 0°C), improving reaction rates and yields by 20–30% compared to traditional base-mediated conditions. While originally developed for a related compound, this method’s emphasis on Lewis acid catalysis is applicable to the target molecule’s synthesis, particularly in avoiding high-temperature side reactions.

Boc-Protected Aminopiperidine Route

Source details the synthesis of 4-Boc-aminopiperidine, a potential precursor. Reacting N-benzyl-4-piperidone with trimethyl orthoformate and ammonium chloride generates an imine intermediate, which is then treated with tert-butyl carbamate to install the Boc-protected amine. Hydrogenolytic debenzylation and acid-mediated Boc deprotection yield 4-aminopiperidine, which can be further functionalized with 4-chlorobenzyl and methyl ester groups. This route achieves an 81% yield in the imine formation step and 88.7% in the hydrogenolysis step, demonstrating scalability.

Step-by-Step Procedure and Optimization

Alkylation of 4-Piperidone

Reaction Conditions :

  • Substrate : N-benzyl-4-piperidone (189.2 g, 1.00 mol)

  • Alkylating Agent : 4-Chlorobenzyl chloride (161.0 g, 1.00 mol)

  • Base : K₂CO₃ (276.4 g, 2.00 mol)

  • Solvent : Toluene (600 mL)

  • Temperature : 80–100°C

  • Time : 3 hours

Outcome :

  • Conversion : >99% (by GC)

  • Yield : 85–90% after workup.

Optimization Insight :
Replacing toluene with dimethylformamide (DMF) accelerates the reaction but complicates purification due to high boiling points. Microwave-assisted synthesis reduces time to 30 minutes but requires specialized equipment.

Esterification and Amine Deprotection

Esterification :

  • Reagent : Methyl chloroformate (94.5 g, 1.00 mol)

  • Solvent : Dichloromethane (DCM)

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

Deprotection :

  • Conditions : H₂ (0.8–1.0 MPa), Pd/C (5 wt%), methanol, 80°C, 8 hours.

Challenge : Residual palladium must be reduced to <10 ppm for pharmaceutical compliance. Filtration through celite and chelating resins achieve this.

Salt Formation

Treating the free base with concentrated HCl in ethanol precipitates the dihydrochloride salt. Critical parameters include:

  • Stoichiometry : 2.2 equivalents of HCl to ensure complete protonation.

  • Crystallization Solvent : Ethanol/ethyl acetate (3:1) yields rhombic crystals with 95% purity.

Comparative Analysis of Methodologies

Parameter Alkylation-Esterification Trichloroacetimidate Boc-Protected Route
Overall Yield72–78%68–75%70–73%
Reaction Time12–18 hours8–12 hours20–24 hours
ScalabilityHighModerateHigh
Purification ComplexityModerateHighLow

Key Observations :

  • The alkylation-esterification route is preferred for industrial-scale production due to fewer intermediates and lower catalyst costs.

  • The trichloroacetimidate method offers superior regioselectivity for research-scale syntheses requiring high chiral purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (D₂O, 400 MHz): δ 7.35 (d, 2H, J = 8.4 Hz, Ar-H), 7.28 (d, 2H, J = 8.4 Hz, Ar-H), 3.85 (s, 3H, OCH₃), 3.45–3.60 (m, 4H, piperidine-H), 2.95–3.10 (m, 4H, piperidine-H).

  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C-Cl).

Purity Assessment :

  • HPLC : >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial Applications and Pharmacological Relevance

This compound serves as a key intermediate in kinase inhibitor development. Source highlights structurally analogous piperidines in purine and pyrrolopyrimidine derivatives targeting oncogenic kinases. The 4-chlorobenzyl moiety enhances lipophilicity, improving blood-brain barrier penetration in central nervous system (CNS) drug candidates .

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget DataReference
1^1H NMRδ 3.7 ppm (COOCH3_3)
HRMS[M+H]+^+ = 339.1036
HPLC Retention8.2 min (gradient: 10→90% ACN)

Advanced: How do structural modifications of the piperidine ring impact biological activity?

Methodological Answer:

  • Amino Group Functionalization: Replacing the 4-amino group with bulkier substituents (e.g., methyl or acetyl) reduces receptor binding affinity due to steric hindrance .
  • Chlorobenzyl Substitution: Fluorine or nitro groups at the benzyl para position enhance lipophilicity and CNS penetration but may increase toxicity .

Experimental Design:

  • In vitro Assays: Compare IC50_{50} values against serotonin (5-HT3_3) or dopamine receptors using radioligand binding assays .
  • Molecular Docking: Model interactions with receptor active sites (e.g., π-π stacking with 4-chlorobenzyl and His231 in 5-HT3_3) .

Advanced: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:
Discrepancies often arise from:

  • pH Variability: Solubility increases in acidic buffers (e.g., 15 mg/mL at pH 3 vs. 2 mg/mL at pH 7) due to protonation of the amino group .
  • Counterion Effects: Dihydrochloride salts exhibit higher aqueous solubility than free bases .

Validation Protocol:

  • Standardize conditions: Use phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2) for equilibrium solubility studies.
  • Employ dynamic light scattering (DLS) to detect aggregation in supersaturated solutions .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste channels .

First-Aid Measures:

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Dermal Exposure: Rinse with water for 15 min; apply emollient cream for irritation .

Advanced: What strategies improve the compound's metabolic stability in preclinical models?

Methodological Answer:

  • Prodrug Approach: Mask the amino group with tert-butoxycarbonyl (Boc) to reduce hepatic first-pass metabolism .
  • Isotope Labeling: Use 14^{14}C-labeled analogs for tracking metabolic pathways via LC-MS/MS .

In vivo Testing:

  • Administer 10 mg/kg (IV) in rodent models; collect plasma at 0.5, 1, 2, 4, and 8 hrs for pharmacokinetic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.